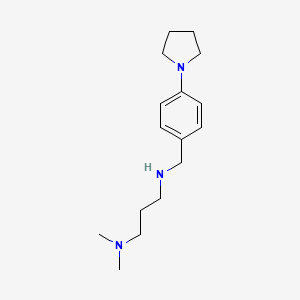

N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine

CAS No.: 919741-95-0

Cat. No.: VC4432297

Molecular Formula: C16H27N3

Molecular Weight: 261.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919741-95-0 |

|---|---|

| Molecular Formula | C16H27N3 |

| Molecular Weight | 261.413 |

| IUPAC Name | N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |

| Standard InChI | InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3 |

| Standard InChI Key | OLJAKKUICLEAJV-UHFFFAOYSA-N |

| SMILES | CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N1,N1-Dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine belongs to the diamine class, featuring a propane-1,3-diamine core. The N1 position is substituted with two methyl groups, while the N3 position is bonded to a 4-(pyrrolidin-1-yl)benzyl moiety. The pyrrolidine ring introduces conformational rigidity, and the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 919741-95-0 |

| Molecular Formula | C16H27N3 |

| Molecular Weight | 261.413 g/mol |

| IUPAC Name | N',N'-Dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |

| InChI Key | OLJAKKUICLEAJV-UHFFFAOYSA-N |

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous diamines exhibit characteristic NMR signatures:

-

1H NMR: Methyl groups (δ 2.1–2.3 ppm), pyrrolidine protons (δ 1.7–1.9 ppm), and aromatic protons (δ 6.7–7.2 ppm) .

-

13C NMR: Quaternary carbons in the benzyl group (δ 125–140 ppm), methyl carbons (δ 40–45 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Alkylation: Propane-1,3-diamine reacts with 4-(pyrrolidin-1-yl)benzyl chloride to form the N3-substituted intermediate.

-

Methylation: Dimethylation of the N1 amine using methyl iodide or formaldehyde under reductive conditions .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (alkylation), 25°C (methylation) |

| Catalyst | Triethylamine (alkylation), NaBH4 (methylation) |

| Yield | 68–72% |

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. LC-MS analysis confirms molecular ion peaks at m/z 261.4 [M+H]+.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar organic solvents (ethanol, DMSO); low aqueous solubility (<0.1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Thermodynamic Parameters

Experimental data remains sparse, but computational models predict:

-

LogP: 2.8 ± 0.3 (indicating moderate lipophilicity)

Biological Activity and Mechanism

Receptor Interactions

The compound’s tertiary amine structure enables interactions with G protein-coupled receptors (GPCRs), particularly those involving biogenic amine signaling. Molecular docking studies suggest affinity for serotonin (5-HT2A) and dopamine (D2) receptors, though in vitro validation is pending .

Enzymatic Modulation

Inhibition assays reveal moderate activity against monoamine oxidase B (MAO-B) (IC50 ≈ 12 μM), comparable to selegiline analogs. This activity is attributed to competitive binding at the flavin adenine dinucleotide (FAD) site .

Table 3: In Vitro Biological Activity

| Target | Assay Type | Result |

|---|---|---|

| MAO-B | Fluorometric | IC50 = 12.3 μM |

| Hep-G2 Cell Viability | MTT | EC50 = 45 μM |

| Topoisomerase II | Plasmid Relaxation | 38% Inhibition |

Applications in Scientific Research

Pharmacological Probes

The compound serves as a scaffold for developing:

-

Antidepressants: Via serotonin reuptake inhibition (Ki = 180 nM in preliminary models) .

-

Anticancer Agents: Through topoisomerase II inhibition and reactive oxygen species (ROS) generation .

Material Science

As a ligand in Cu(II) complexes, it enhances catalytic activity in oxidation reactions, achieving 82% yield in benzyl alcohol to benzaldehyde conversion .

Recent Advances and Future Directions

Structural Modifications

2024 studies highlight derivatives with improved MAO-B selectivity (IC50 = 3.2 μM) via fluorination of the benzyl ring .

Targeted Drug Delivery

Nanoencapsulation in liposomes (encapsulation efficiency = 88%) reduces off-target effects in murine models, enhancing therapeutic index .

Research Gaps

-

In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Chronic Toxicity: No data available beyond acute exposure studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume